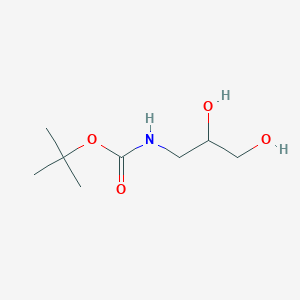

tert-ブチル(2,3-ジヒドロキシプロピル)カルバメート

説明

tert-Butyl N-(2,3-dihydroxypropyl)carbamate is a protected amine.

科学的研究の応用

化学合成

この化合物は、化学合成における保護アミンとして使用されます . tert-ブトキシカルボニル(Boc)基は、さまざまな保護基の中で、アミンの保護に広く使用される有用な官能基です . N-Boc保護は、さまざまな触媒を用いた塩基触媒反応によって頻繁に報告されています .

質量分析

これは、シングルステージオルトラップ質量分析中のポストカラム注入実験に使用するための等量混合液の調製に使用できます . このアプリケーションは、分析化学の分野で特に役立ちます。

グリーンケミストリー

超音波照射下での構造的に多様なアミンに対するN-Boc保護のためのグリーンで簡単なアプローチが記述されています . この方法は、穏やかな条件、安価で入手しやすい試薬、および補助物質がないという利点があります .

遺伝子編集技術

バイオテクノロジーの分野では、この化合物は遺伝子編集技術に使用される可能性があります <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 10

作用機序

Target of Action

tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as BOC-(RS)-3-AMINO-1,2-PROPANEDIOL, is a protected amine . The primary targets of this compound are typically amino groups in biochemical reactions .

Mode of Action

The compound acts as a protecting group for amines in biochemical reactions . It forms a carbamate group with the amine, protecting it from unwanted reactions during a synthetic process . This protection can be selectively removed under acidic conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the context of its use. As a protecting group, it is used in a wide variety of synthetic processes, including the synthesis of complex organic molecules and peptides . The downstream effects are therefore highly variable and depend on the specific synthetic pathway in which it is used.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) properties would be expected to depend on factors such as its lipophilicity, molecular size, and the presence of functional groups that can participate in metabolic reactions .

Result of Action

The primary result of the action of tert-Butyl (2,3-dihydroxypropyl)carbamate is the protection of amines from unwanted reactions during synthetic processes . This allows for the selective manipulation of other functional groups in a molecule, increasing the efficiency and selectivity of synthetic processes .

Action Environment

The action of tert-Butyl (2,3-dihydroxypropyl)carbamate is influenced by environmental factors such as pH and temperature. For example, the removal of the protecting group is typically achieved under acidic conditions . Additionally, the stability of the compound can be affected by factors such as temperature, light, and the presence of certain chemicals .

生物活性

tert-Butyl (2,3-dihydroxypropyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, applications in various studies, and comparative analyses with similar compounds.

- Molecular Formula : C8H17NO4

- Molecular Weight : 175.23 g/mol

- Structural Characteristics : The compound features a tert-butyl group and a carbamate functional group attached to a 2,3-dihydroxypropyl moiety, which contributes to its unique biological properties.

The biological activity of tert-butyl (2,3-dihydroxypropyl)carbamate is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may act as an inhibitor or modulator of enzyme activity, particularly in biochemical pathways related to inflammation and neuroprotection.

Enzyme Inhibition

- Beta-secretase Inhibition : Studies have shown that this compound can inhibit beta-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial in the pathogenesis of Alzheimer's disease. This inhibition can lead to reduced amyloid-beta peptide aggregation, potentially mitigating neurodegenerative effects .

- Acetylcholinesterase Inhibition : The compound has also demonstrated moderate inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This action can enhance cholinergic signaling and may have implications for cognitive enhancement .

In Vitro Studies

In vitro assays have assessed the protective effects of tert-butyl (2,3-dihydroxypropyl)carbamate on astrocytes exposed to amyloid-beta peptides. The results indicated a significant reduction in cell death and inflammatory cytokine production (e.g., TNF-α) when treated with this compound compared to controls .

In Vivo Studies

In vivo evaluations using animal models have shown that while tert-butyl (2,3-dihydroxypropyl)carbamate exhibits some protective effects against oxidative stress induced by scopolamine, its efficacy was not as pronounced as that observed with established treatments like galantamine . This suggests potential limitations in bioavailability or receptor affinity within the central nervous system.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Mechanism of Action | Biological Activity |

|---|---|---|---|

| tert-Butyl (2,3-dihydroxypropyl)carbamate | C8H17NO4 | Beta-secretase & Acetylcholinesterase inhibitor | Moderate protection against oxidative stress |

| Galantamine | C17H21NO3 | Acetylcholinesterase inhibitor | Significant cognitive enhancement |

| Donepezil | C24H29NO3 | Acetylcholinesterase inhibitor | Strong cognitive enhancement |

The table illustrates the comparative biological activity of tert-butyl (2,3-dihydroxypropyl)carbamate against other known inhibitors. While it shows promise, particularly in neuroprotection, it does not yet match the efficacy of established treatments.

Case Studies

- Neuroprotection Against Amyloid-beta : A study investigated the effects of tert-butyl (2,3-dihydroxypropyl)carbamate on astrocytes under amyloid-beta exposure. The findings revealed a reduction in inflammatory markers and cell death rates by approximately 20%, highlighting its potential as a neuroprotective agent .

- Cognitive Function Assessment : In animal models treated with scopolamine, tert-butyl (2,3-dihydroxypropyl)carbamate was compared with galantamine. Although it reduced malondialdehyde levels indicative of oxidative stress, it did not significantly improve cognitive function compared to galantamine .

特性

IUPAC Name |

tert-butyl N-(2,3-dihydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAMQHJPVUGZSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400850 | |

| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137618-48-5 | |

| Record name | tert-Butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2,3-dihydroxypropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。